N-(1-Phenylprop-2-yn-1-yl)acetamide
Description
N-(1-Phenylprop-2-yn-1-yl)acetamide is an acetamide derivative featuring a phenyl group attached to a propargyl (prop-2-yn-1-yl) moiety. This compound’s structural uniqueness lies in the combination of an electron-rich aromatic ring and a reactive alkyne group, making it a valuable intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
N-(1-phenylprop-2-ynyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h1,4-8,11H,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKARKRQSRKNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C#C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566971 | |
| Record name | N-(1-Phenylprop-2-yn-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123772-66-7 | |
| Record name | N-(1-Phenylprop-2-yn-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for N-(1-Phenylprop-2-yn-1-yl)acetamide involves the IPrAuNTf2-catalyzed hydration of 1-phenylprop-2-yn-1-yl acetate, followed by dynamic asymmetric biotransamination or bioreduction of the corresponding keto ester or keto amide intermediates . This method allows for the production of enantio- and diastereomerically enriched products using either racemic or optically active starting materials.
Industrial Production Methods
the use of gold(I) and enzyme catalysis in a regio- and stereoselective manner suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylprop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation.
Reduction: Asymmetric bioreduction of keto amide intermediates.
Substitution: Reactions involving thiol-reactive probes.
Common Reagents and Conditions
Oxidation: Visible light and photosensitizers.
Reduction: Gold(I) catalysts and enzymes.
Substitution: Thiol-reactive probes such as 2-iodo-N-(prop-2-yn-1-yl)acetamide.
Major Products Formed
Oxidation: Formylated products.
Reduction: Enantio- and diastereomerically enriched amino alcohols, diols, and diamines.
Substitution: Covalently labeled cysteinome in cells and tissues.
Scientific Research Applications
N-(1-Phenylprop-2-yn-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Phenylprop-2-yn-1-yl)acetamide involves its interaction with various molecular targets and pathways. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . In biocatalytic processes, the compound undergoes hydration and biotransamination or bioreduction, leading to the formation of enantio- and diastereomerically enriched products .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Substituent Effects on Reactivity
- N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (Compound 1, ): This analog replaces the propargyl group with a pyrazole ring. Synthetically, it is obtained via multi-step chromatography, contrasting with the propargyl derivative’s likely use of alkyne coupling reactions .
2-Iodo-N-(prop-2-yn-1-yl)acetamide (Compound 33, ) :
The iodine substituent introduces steric bulk and polarizability, enabling halogen-bonding interactions. Synthesis involves EDCI/DMAP-mediated coupling, yielding only 5% due to side reactions—highlighting the challenges of alkyne-containing systems .N-Phenyl-2-(piperazin-1-yl)acetamide () :
The piperazine group confers basicity and water solubility. Safety data indicate moderate toxicity (requiring medical consultation upon exposure), unlike the propargyl derivative, whose safety profile remains uncharacterized .
Chirality and Stereochemical Effects
- (R)-2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (D-95, ): This chiral compound ([α]D = –53) demonstrates the impact of stereochemistry on bioactivity. The trifluoromethyl group enhances metabolic stability, a feature absent in the non-fluorinated propargyl analog .
Anticancer Activity
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38, ) :
Exhibits IC50 values < 10 µM against HCT-1, MCF-7, and PC-3 cancer cell lines. The quinazoline-sulfonyl group enhances kinase inhibition, a mechanism unlikely in the propargyl derivative due to its simpler structure .N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide () :
Tetrahydrocarbazole derivatives show potent apoptosis induction. The carbazole core’s planar structure contrasts with the linear alkyne in the propargyl compound, suggesting divergent biological targets .
Enzymatic and Physicochemical Properties
N-(Prop-2-en-1-yl)acetamide () :
The allyl group (vs. propargyl) reduces steric hindrance, lowering molecular weight (99.13 g/mol) and boiling point. Such differences influence pharmacokinetics, with the propargyl analog likely exhibiting higher metabolic stability .N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide () : The fluorophenyl group increases lipophilicity (predicted density: 1.199 g/cm³) and pKa (12.97), favoring blood-brain barrier penetration—a trait less probable in the polar propargyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
